molecular formula C2HCl4F B1605066 1-Fluoro-1,1,2,2-tetrachloroethane CAS No. 354-14-3

1-Fluoro-1,1,2,2-tetrachloroethane

Cat. No.: B1605066
CAS No.: 354-14-3
M. Wt: 185.8 g/mol
InChI Key: LUBCGHUOCJOIJA-UHFFFAOYSA-N
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Description

1-Fluoro-1,1,2,2-tetrachloroethane is an organic compound with the molecular formula C2HCl4F. It is a colorless liquid known for its use in various industrial applications. The compound is characterized by the presence of both fluorine and chlorine atoms, which contribute to its unique chemical properties.

Preparation Methods

1-Fluoro-1,1,2,2-tetrachloroethane can be synthesized through several methods:

    Addition of Fluorine to 1,1,2,2-tetrachloroethane: This method involves the direct fluorination of 1,1,2,2-tetrachloroethane using a fluorinating agent under controlled conditions.

    Chlorination of Fluoroethane: Another approach is the chlorination of fluoroethane, where chlorine gas is introduced to fluoroethane in the presence of a catalyst to produce this compound.

    Industrial Production: Industrially, the compound can be produced by the catalytic chlorination of ethane followed by fluorination. This method is efficient for large-scale production.

Chemical Reactions Analysis

1-Fluoro-1,1,2,2-tetrachloroethane undergoes various chemical reactions:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized to form higher oxidation state compounds or reduced to form lower oxidation state compounds.

    Hydrolysis: In the presence of water and a catalyst, this compound can hydrolyze to form corresponding alcohols and acids.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas for reduction, and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-1,1,2,2-tetrachloroethane has several applications in scientific research:

    Chemistry: It is used as a solvent in various chemical reactions and as an intermediate in the synthesis of other fluorinated compounds.

    Biology: The compound is used in studies involving the interaction of fluorinated compounds with biological systems.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of refrigerants, solvents, and other industrial chemicals.

Comparison with Similar Compounds

1-Fluoro-1,1,2,2-tetrachloroethane can be compared with other similar compounds such as:

    1,1,2,2-Tetrachloroethane: This compound lacks the fluorine atom and has different chemical properties and reactivity.

    1,1,2-Trichloro-1-fluoroethane: This compound has one less chlorine atom, which affects its chemical behavior and applications.

    1,1,1,2-Tetrachloroethane: This isomer has a different arrangement of chlorine atoms, leading to variations in its chemical properties.

The presence of the fluorine atom in this compound makes it unique and imparts specific chemical and physical properties that are not observed in its analogs.

Properties

IUPAC Name

1,1,2,2-tetrachloro-1-fluoroethane
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InChI

InChI=1S/C2HCl4F/c3-1(4)2(5,6)7/h1H
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InChI Key

LUBCGHUOCJOIJA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(C(F)(Cl)Cl)(Cl)Cl
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Molecular Formula

C2HCl4F
Record name 1,1,2,2-TETRACHLORO-1-FLUOROETHANE
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DSSTOX Substance ID

DTXSID6059863
Record name HCFC-121
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Molecular Weight

185.8 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name 1,1,2,2-Tetrachloro-1-fluoroethane
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Boiling Point

116 °C
Record name 1,1,2,2-TETRACHLORO-1-FLUOROETHANE
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Density

1.5497 at 17 °C
Record name 1,1,2,2-TETRACHLORO-1-FLUOROETHANE
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Vapor Pressure

18.7 [mmHg]
Record name 1,1,2,2-Tetrachloro-1-fluoroethane
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CAS No.

354-14-3
Record name 1,1,2,2-TETRACHLORO-1-FLUOROETHANE
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Record name 1-FLUORO-1,1,2,2-TETRACHLOROETHANE
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Melting Point

-82.6 °C
Record name 1,1,2,2-TETRACHLORO-1-FLUOROETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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